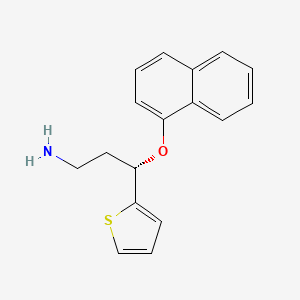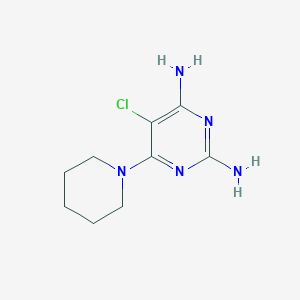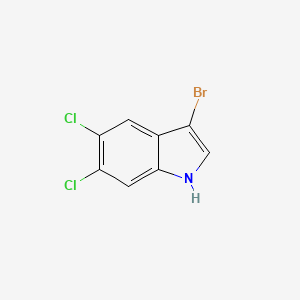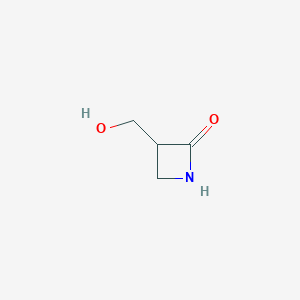
3-(Hydroxymethyl)azetidin-2-one
Overview
Description
3-(Hydroxymethyl)azetidin-2-one is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a hydroxymethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of β-amino alcohols with carbonyl compounds under acidic or basic conditions to form the azetidine ring. Another approach involves the reduction of azetidin-2-ones using sodium borohydride in isopropanol, which selectively reduces the carbonyl group to form the hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in isopropanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)azetidin-2-one.
Reduction: 3-(Hydroxymethyl)azetidin-2-ol.
Substitution: Various substituted azetidin-2-ones depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)azetidin-2-one has diverse applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of polymers and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring compound without the hydroxymethyl group.
Azetidin-2-one: Lacks the hydroxymethyl group but contains the carbonyl group.
3-(Acetoxymethyl)azetidine: Similar structure but with an acetoxymethyl group instead of a hydroxymethyl group.
Uniqueness: 3-(Hydroxymethyl)azetidin-2-one is unique due to the presence of both the hydroxymethyl and carbonyl groups, which confer distinct reactivity and biological activity. This dual functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
3-(hydroxymethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRACIWZIQAESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
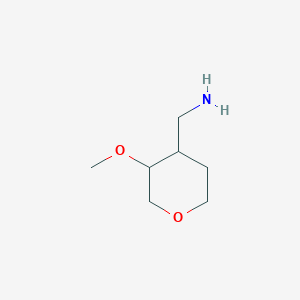

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)


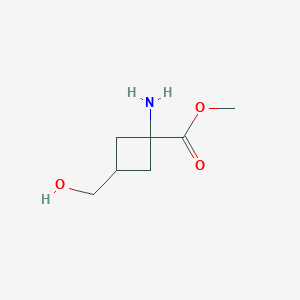


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)
